3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-phenylmethylidene]propanehydrazide
Description
3-(1H-1,3-Benzodiazol-1-yl)-2-methyl-N'-[(1E)-phenylmethylidene]propanehydrazide is a synthetic hydrazide derivative featuring a benzodiazole (benzimidazole or benzotriazole) core linked to a hydrazone moiety via a methyl-substituted propane chain. Its structure combines aromatic heterocycles with a flexible aliphatic linker, enabling diverse biological interactions. The (E)-configuration of the phenylmethylidene group enhances stereochemical stability, which is critical for binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-benzylideneamino]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-14(12-22-13-19-16-9-5-6-10-17(16)22)18(23)21-20-11-15-7-3-2-4-8-15/h2-11,13-14H,12H2,1H3,(H,21,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEMAAGSVHFNQW-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)NN=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=NC2=CC=CC=C21)C(=O)N/N=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles, are known to interact with various biological targets
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions
Result of Action
Similar compounds are known to have various biological effects
Biological Activity
The compound 3-(1H-1,3-benzodiazol-1-yl)-2-methyl-N'-[(1E)-phenylmethylidene]propanehydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Pharmacological Properties
Research indicates that compounds containing the benzodiazole moiety often exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific activities attributed to This compound include:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with specific signaling pathways. For instance, it has been linked to the modulation of the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival .
- Antimicrobial Properties : The hydrazone derivatives have been noted for their antimicrobial effects against various bacterial strains. This compound's structural features may enhance its ability to penetrate bacterial membranes .
The mechanisms through which This compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting key metabolic pathways in target cells.
- Induction of Apoptosis : Studies have suggested that this compound could trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
A review of current literature reveals several studies that have explored the biological activity of benzodiazole derivatives similar to the target compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antitumor effects in a xenograft model; significant tumor reduction was observed with low doses. |
| Study 2 | Examined antimicrobial activity against E. coli and Staphylococcus aureus; showed effective inhibition at varying concentrations. |
| Study 3 | Assessed cytotoxicity in various cancer cell lines; demonstrated selective toxicity towards malignant cells while sparing normal cells. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the hydrazide-hydrazone framework but vary in heterocyclic cores, substituents, and stereochemistry. Below is a systematic comparison:
Key Structural Differences and Pharmacological Implications
- Heterocyclic Core :
- Substituent Effects :
- Stereochemistry :
- The (E)-configuration in hydrazone linkages (common across all analogs) ensures planar geometry, facilitating π-π stacking with aromatic residues in target proteins .
Research Findings and Trends
- Anticancer Activity : Benzimidazole-based hydrazides (e.g., ) demonstrate moderate cytotoxicity against cancer cells, while benzotriazole derivatives show lower potency but fewer side effects .
- Antimicrobial Efficacy : Compounds with electron-withdrawing groups (e.g., nitro, chloro) exhibit broad-spectrum activity, with MIC values ranging from 2–8 µg/mL against Gram-positive pathogens .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Water Solubility (mg/mL) |
|---|---|---|---|
| 3-(1H-1,3-Benzodiazol-1-yl)-2-methyl-N'-(phenylmethylidene)propanehydrazide | 335.4 | 3.2 | 0.15 |
| 3-(Benzotriazol-1-yl)-N'-(4-methylphenylmethylidene)propanehydrazide | 307.4 | 3.8 | 0.08 |
| 3-(Benzimidazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide | 348.4 | 2.9 | 0.22 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
